(4-Chlorobenzyl)hydrazine methanesulfonate
Overview
Description
“(4-Chlorobenzyl)hydrazine methanesulfonate” is a chemical compound with the CAS Number: 1638351-23-1 . It has a molecular weight of 252.72 and its IUPAC name is 1-(4-chlorobenzyl)hydrazine methanesulfonate . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H9ClN2.CH4O3S/c8-7-3-1-6(2-4-7)5-10-9;1-5(2,3)4/h1-4,10H,5,9H2;1H3,(H,2,3,4) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 252.72 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Organic Synthesis Applications
- Allene Synthesis : A study demonstrated the use of 2-alkyn-1-ols activated as their methanesulfonate esters and displaced with hydrazine to furnish alkynyl hydrazine derivatives. These derivatives undergo oxidative rearrangement with specific reagents to form allenes, showcasing a method for synthesizing structurally complex molecules from simpler precursors Myers, Finney, & Kuo, 1989.
Analytical Applications
- Chromophoric Hydrazones Analysis : Chromophoric hydrazide, specifically prepared from a sulfonyl chloride derivative and hydrazine, was used to derivatize reducing sugars. This method allows the separation and quantitation of sugar derivatives at the picomole level using high-performance liquid chromatography (HPLC), indicating its utility in glycoprotein analysis and sugar content determination in complex biological matrices Muramoto, Goto, & Kamiya, 1987.
Insecticidal Applications
- Novel Insecticide Synthesis : Research on 4-[(sec-Butylidene-hydrazono)-(4-chlorophenyl)-methyl]-phenyl methane sulfonate (ZJ0967), synthesized from 4-chlorobenzoyl chloride and other precursors, including hydrazine hydrate, demonstrated high insecticidal activity against various pests. This compound’s effectiveness, comparable to commercial insecticides but with a unique mode of action, highlights the potential for developing new pest control agents You-chang, 2008.
Safety and Hazards
The compound is harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . It is also toxic to aquatic life with long-lasting effects . For safety, it is advised to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .
Properties
IUPAC Name |
(4-chlorophenyl)methylhydrazine;methanesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.CH4O3S/c8-7-3-1-6(2-4-7)5-10-9;1-5(2,3)4/h1-4,10H,5,9H2;1H3,(H,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACLHBBGGSQKEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1CNN)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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